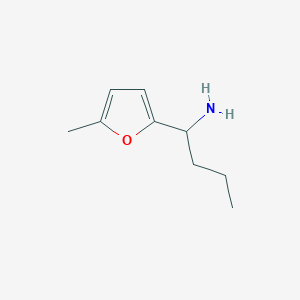
3-(3-Chloro-2-iodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2-iodophenyl)propanoic acid: is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-iodophenyl)propanoic acid typically involves the halogenation of a phenylpropanoic acid derivative. One common method is the iodination of 3-chlorophenylpropanoic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, purification, and crystallization steps. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Chloro-2-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(3-Chloro-2-iodophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its halogenated phenyl ring makes it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to develop new pharmaceuticals or as a probe to study biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-2-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The propanoic acid moiety can interact with active sites in enzymes, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
- 3-(3-Chloro-2-bromophenyl)propanoic acid
- 3-(3-Chloro-2-fluorophenyl)propanoic acid
- 3-(3-Chloro-2-methylphenyl)propanoic acid
Comparison: Compared to its analogs, 3-(3-Chloro-2-iodophenyl)propanoic acid is unique due to the presence of both chlorine and iodine atoms. This combination can influence its reactivity and binding properties, making it a valuable compound for specific applications where halogen bonding or steric effects are critical.
Propiedades
Fórmula molecular |
C9H8ClIO2 |
|---|---|
Peso molecular |
310.51 g/mol |
Nombre IUPAC |
3-(3-chloro-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
Clave InChI |
GTMBZQIECGZFGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)I)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)
![2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)

![(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13050445.png)








![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)

